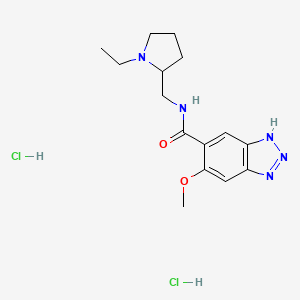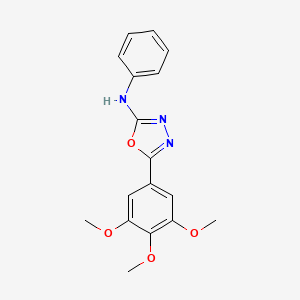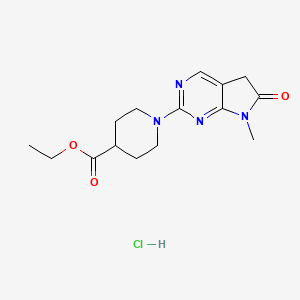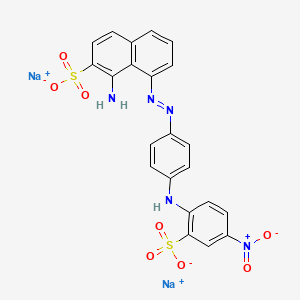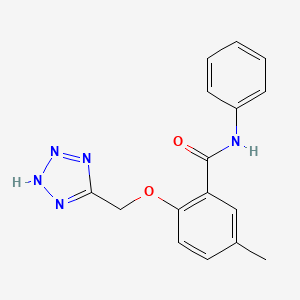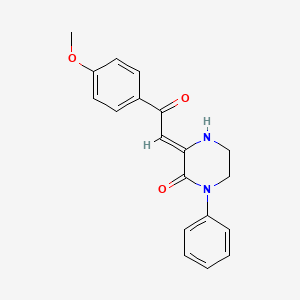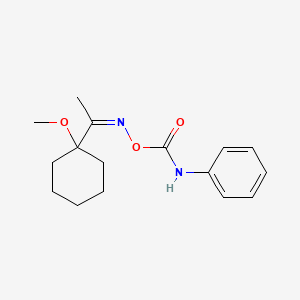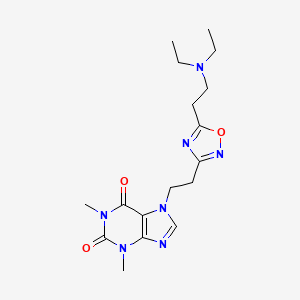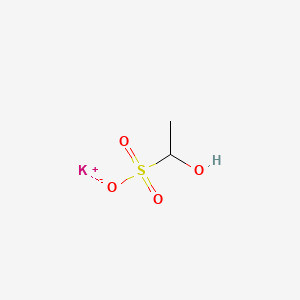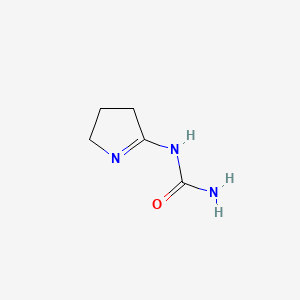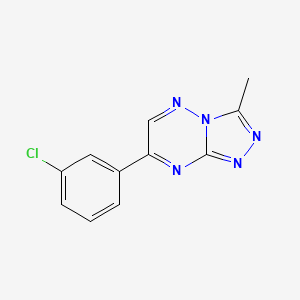
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structural features, which include a fused triazole and triazine ring system, and a 3-chlorophenyl and 3-methyl substituent. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- typically involves multi-step synthetic routes. One common method includes the reaction of 3-chlorobenzoyl chloride with 3-methyl-1,2,4-triazole in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized under acidic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems, often using acidic or basic catalysts.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively. By binding to these targets, the compound can induce apoptosis in cancer cells and inhibit their growth.
Comparison with Similar Compounds
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo(4,3-b)(1,2,4)thiadiazines: These compounds also exhibit significant biological activities and are used in anticancer research.
1,2,4-Triazolo(4,3-a)pyrazine derivatives: Known for their dual c-Met/VEGFR-2 inhibitory activities, these compounds are studied for their antiproliferative effects on cancer cells.
1,2,4-Triazolo(4,3-a)quinoxaline derivatives: These compounds are evaluated for their DNA intercalation activities and potential as anticancer agents.
The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
86869-91-2 |
|---|---|
Molecular Formula |
C11H8ClN5 |
Molecular Weight |
245.67 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C11H8ClN5/c1-7-15-16-11-14-10(6-13-17(7)11)8-3-2-4-9(12)5-8/h2-6H,1H3 |
InChI Key |
FDDLYTTVKMLUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=CC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)

![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)
